molecular formula C7H8BrNO B1283595 (5-Bromo-6-methylpyridin-2-yl)methanol CAS No. 137778-11-1

(5-Bromo-6-methylpyridin-2-yl)methanol

Cat. No.: B1283595
CAS No.: 137778-11-1
M. Wt: 202.05 g/mol
InChI Key: JUUUESPVQDOIBC-UHFFFAOYSA-N
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Description

(5-Bromo-6-methylpyridin-2-yl)methanol, also known as 5-bromo-2-methylpyridine, is an important organic compound used in various scientific and industrial applications. It is a colorless liquid with a boiling point of 156°C and a melting point of -24°C. 5-bromo-2-methylpyridine is an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, synthesized from a related compound, was analyzed for its crystal structure using X-ray diffraction. This research provides insights into the molecular configuration and potential applications in material science (Wang et al., 2008).

  • Characterization of Derivatives : A study on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a derivative of (6-methylpyridin-2-yl)methanol, focused on its molecular and crystalline structure, revealing the presence of intramolecular hydrogen bonds and contributing to understanding the stability and properties of such compounds (Percino, Chapela, Rodríguez-Barbarín, 2005).

Coordination Chemistry and Complex Formation

  • Formation of Supramolecular Architectures : Research on methanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in the presence of copper(II) chloride or bromide led to the creation of compounds with hydrogen-bonded supramolecular architectures. This study highlights the importance of such reactions in developing new materials with unique properties (Suksangpanya et al., 2004).

  • Impact of Transition Metal Ions : The coordination chemistry of 6-methylpyridine-2-methanol with divalent metal salts was studied to determine the formation of hydrogen-bonded helicates. This research is significant in the field of inorganic chemistry for understanding how different metal ions influence molecular structures and properties (Telfer et al., 2008).

Methanol as a Key Component in Reactions

  • Utilization in Reductive Amination : A study on 5-ethyl-2-methylpyridine borane complex, a new amine borane, demonstrated its use in reductive aminations of ketones and aldehydes in methanol. This research is significant for its potential applications in organic synthesis and chemical manufacturing (Burkhardt, Coleridge, 2008).

  • Methanol in Organic Synthesis : Another study explored the use of methanol as both a hydrogen source and a C1 synthon in the N-methylation of amines. This research highlights methanol's role in innovative chemical synthesis methods (Sarki et al., 2021).

Safety and Hazards

“(5-Bromo-6-methylpyridin-2-yl)methanol” is classified under the GHS07 hazard class . The compound has a signal word of “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUUESPVQDOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568127
Record name (5-Bromo-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-11-1
Record name (5-Bromo-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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